![molecular formula C10H10N2O3S2 B2427545 2-[(4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代]乙酸乙酯 CAS No. 146381-76-2](/img/structure/B2427545.png)

2-[(4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)硫代]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

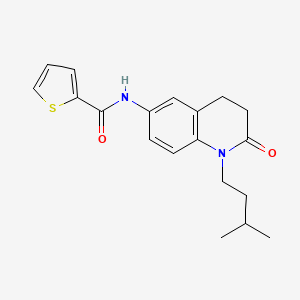

“Ethyl 2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C10H10N2O3S2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources. For a detailed analysis, it would be beneficial to refer to peer-reviewed papers and technical documents related to this compound .Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.328 . For more detailed physical and chemical properties, it would be beneficial to refer to resources like the Material Safety Data Sheet (MSDS) or other technical documents .科学研究应用

合成与结构分析

该化合物由2-巯基-3-苯基喹唑啉-4(3H)-酮与氯乙酸乙酯反应合成 . 喹唑啉环与苯环形成86.83(5)度的二面角 . 末端甲基以约60度的旋转无序排列,比例为0.531(13):0.469(13) .

氢键

在晶体中,C—H O 氢键相互作用导致形成沿[010]方向延伸的柱状结构 . 两根平行柱通过C—H O 氢键进一步相互作用 .

Hirshfeld 分析

从 Hirshfeld 分析可知,表面接触的最重要贡献来自 H H (48.4%)、C H/H C (21.5%) 和 O H/H O (18.7%) 相互作用 .

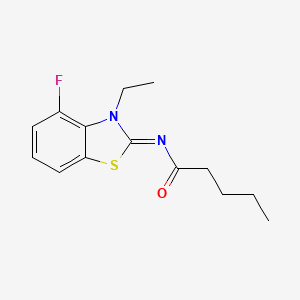

生物学效应

喹唑啉-4-酮与不同杂环结合的杂化衍生物具有多种生物学效应,包括抗癌、抗惊厥和抗菌活性 .

抗结核活性

已发现一些含有噻唑烷酮-4-酮部分的2-巯基-3-(4-甲氧基苯基)喹唑啉-4(3H)-酮衍生物具有良好的抗结核活性 .

抗肿瘤、抗惊厥和抗菌活性

已证明许多源自 2-巯基-3-苯基喹唑啉-4-酮的酰胺和 N-取代酰肼化合物具有宝贵的生物活性,例如抗肿瘤、抗惊厥和抗菌活性 .

HDL 胆固醇活性

还研究了一些含有喹唑啉-4-酮部分的 N-取代化合物的提高 HDL 胆固醇活性的能力 .

抗病毒活性

所有合成的新的非谷氨酸 4- (2- (6-氨基-4-氧代-4,5-二氢-1H-吡咯并 [2,3-d]嘧啶-3-基)乙基)苯甲酰胺衍生物对新城疫病毒(一种禽副粘病毒)的抗病毒活性比其结构相似的商业药物培美曲塞高 4 到 7 倍 .

安全和危害

未来方向

作用机制

Target of Action

It’s known that thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have diverse biological activities . They have been found to inhibit certain enzymes, such as kinases, which play crucial roles in cellular signaling pathways.

Mode of Action

Biochemical Pathways

Given its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell growth, differentiation, and apoptosis, all of which are regulated by kinases.

Result of Action

As a potential kinase inhibitor, it could potentially halt cell growth and induce apoptosis, thereby exhibiting anti-cancer properties.

属性

IUPAC Name |

ethyl 2-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S2/c1-2-15-7(13)5-17-10-11-6-3-4-16-8(6)9(14)12-10/h3-4H,2,5H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRHXZKSZVCQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C(=O)N1)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)

![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)

![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)